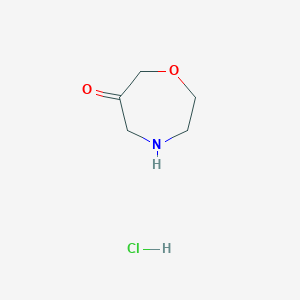

1,4-Oxazepan-6-one hydrochloride

Description

The exact mass of the compound 1,4-Oxazepan-6-onehydrochloride is 151.0400063 g/mol and the complexity rating of the compound is 92.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-oxazepan-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCWRDZNZZRKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Proposed Synthetic Pathway for 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,4-oxazepan-6-one hydrochloride. It should be noted that while the synthesis of the isomeric 1,4-oxazepan-7-one is well-documented, the specific synthesis of the 6-one isomer via the key Baeyer-Villiger oxidation step presented herein is based on established chemical principles rather than specific literature precedent for this exact substrate. The regioselectivity of the key ring-expansion reaction remains a critical point for experimental validation.

Overview of the Proposed Synthesis

The proposed synthesis is a three-step process commencing with the commercially available 3-piperidone. The core of this strategy involves the N-protection of the piperidone ring, followed by a Baeyer-Villiger ring expansion to form the seven-membered oxazepanone core, and concluding with deprotection and salt formation.

The overall proposed pathway is as follows:

An In-depth Technical Guide on the Physicochemical Properties of 1,4-Oxazepan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a derivative of the 1,4-oxazepane scaffold, it holds potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the determination of its key physicochemical characteristics. These methodologies are intended to serve as a practical resource for researchers undertaking the synthesis and characterization of this and similar novel compounds.

Chemical Identity and Computed Properties

This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-oxazepan-6-one. The protonation of the nitrogen atom in the oxazepane ring by hydrochloric acid increases its polarity and potential for aqueous solubility.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |

| Molecular Weight | 151.59 g/mol | PubChem |

| CAS Number | 2306265-53-0 | PubChem |

| Canonical SMILES | C1COCC(=O)CN1.Cl | PubChem |

| InChI Key | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Note: The properties listed in Table 1 are computationally derived and have not been experimentally verified in publicly available literature.

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. For hydrochloride salts, the melting process may be accompanied by decomposition.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of this compound is finely powdered. The powder is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.

-

Observation: Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C/minute to ensure thermal equilibrium.

-

Data Recording: The temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. Any signs of decomposition, such as color change or gas evolution, should also be noted.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and for designing biological assays.

Methodology: Visual Solubility Determination

-

Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, dichloromethane, and acetone.

-

Procedure:

-

To a small vial, add a pre-weighed amount of this compound (e.g., 1-5 mg).

-

Add a measured volume of the selected solvent (e.g., 0.1 mL) incrementally.

-

After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

-

Data Reporting: The solubility is typically reported in qualitative terms (e.g., soluble, sparingly soluble, insoluble) or quantitatively as mg/mL or mol/L if a precise saturation point is determined.

pKa Determination

The pKa value will provide insight into the ionization state of the secondary amine in the oxazepane ring at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) or a residual solvent peak can be used for chemical shift calibration.

-

Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Features: The spectrum is expected to show signals corresponding to the methylene protons of the oxazepane ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the nitrogen, oxygen, and carbonyl group.

-

Expected ¹³C NMR Features: The spectrum should display distinct signals for each of the carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet Method

-

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer, and pressure is applied to ensure good contact.

-

KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) and compressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Salient Peaks:

-

A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt.

-

A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretch of the ketone.

-

C-O and C-N stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Data Acquisition: The solution is introduced into the ESI source of the mass spectrometer. The analysis is typically performed in positive ion mode to detect the protonated molecule.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (1,4-Oxazepan-6-one), which would have a mass-to-charge ratio (m/z) corresponding to C₅H₉NO₂ + H⁺.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

1,4-Oxazepan-6-one hydrochloride CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a seven-membered ring system that has garnered attention for its presence in various biologically active molecules. This document consolidates available data on its chemical identity, physicochemical properties, and a plausible synthetic approach. It is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

Chemical Identity and Structure

This compound is the hydrochloride salt of the seven-membered heterocyclic ketone, 1,4-Oxazepan-6-one.

-

Chemical Name: this compound

-

CAS Number: 2306265-53-0[1]

-

Molecular Formula: C₅H₁₀ClNO₂[1]

-

Molecular Weight: 151.59 g/mol [1]

The chemical structure of this compound is characterized by a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 6. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure:

Physicochemical Properties

Quantitative data for this compound is limited in the public domain. The following table summarizes computed physicochemical properties, which can be valuable for initial assessment and in silico modeling.

| Property | Value | Source |

| Molecular Weight | 151.59 g/mol | PubChem[1] |

| XLogP3 | -1.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| Exact Mass | 151.0400063 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 151.0400063 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 38.7 Ų | PubChem (Computed) |

| Heavy Atom Count | 9 | PubChem (Computed) |

Synthesis Pathway

Caption: A proposed four-step synthesis of this compound.

Experimental Protocol Considerations:

-

Step 1: N-Protection: The synthesis would likely commence with the protection of the secondary amine of a suitable precursor, such as 2-amino-2'-(2-hydroxyethoxy)ethan-1-ol, using a protecting group like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

-

Step 2: Oxidation: The primary alcohol of the N-protected intermediate would then be selectively oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in DCM.

-

Step 3: Cyclization: Intramolecular cyclization to form the 1,4-oxazepane ring could be induced under either acidic or basic conditions, leading to the formation of the protected 1,4-Oxazepan-6-one.

-

Step 4: Deprotection and Salt Formation: The final steps would involve the removal of the N-protecting group, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether to yield the final product.

Note: This proposed synthesis is hypothetical and would require experimental validation and optimization.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. The broader class of 1,4-oxazepane derivatives has been investigated for a range of biological activities, suggesting that this core structure may be a useful scaffold for interacting with various biological targets.[3] Further research is required to elucidate the specific pharmacological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound are not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4][5]

General Precautions for Handling Heterocyclic Ketones:

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: Do not ingest. If swallowed, seek medical advice immediately.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion and Future Directions

This compound is a heterocyclic compound with potential for further investigation in drug discovery. This guide provides the essential chemical and physical data currently available. The lack of experimental data on its synthesis, biological activity, and safety profile highlights significant opportunities for future research. Key areas for further investigation include:

-

Development and optimization of a reliable synthetic route.

-

Comprehensive characterization using analytical techniques such as NMR, IR, and mass spectrometry.

-

Screening for biological activity across a range of therapeutic targets.

-

In-depth toxicological and pharmacokinetic studies.

The elucidation of these aspects will be crucial in determining the potential of this compound and its derivatives as novel therapeutic agents.

References

Spectroscopic and Structural Analysis of 1,4-Oxazepan-6-one Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and structural data for 1,4-Oxazepan-6-one hydrochloride (C₅H₁₀ClNO₂). Due to the limited availability of public experimental data, this document focuses on computed spectroscopic values and established analytical protocols relevant to the characterization of this compound and its analogs.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been calculated and are presented below. These values are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |

| Molecular Weight | 151.59 g/mol | PubChem |

| Exact Mass | 151.0400063 Da | PubChem |

| InChI | InChI=1S/C5H9NO2.ClH/c7-5-3-6-1-2-8-4-5;/h6H,1-4H2;1H | PubChem |

| InChIKey | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1COCC(=O)CN1.Cl | PubChem |

Spectroscopic Data (Computed)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for the parent compound, 1,4-Oxazepan-6-one, offer a basis for the analysis of the hydrochloride salt. The presence of the hydrochloride salt is expected to induce downfield shifts, particularly for protons and carbons near the protonated nitrogen atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1,4-Oxazepan-6-one

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Data not available |

| C3 | Data not available |

| C5 | Data not available |

| C6 (C=O) | Data not available |

| C7 | Data not available |

Table 2: Predicted ¹H NMR Chemical Shifts for 1,4-Oxazepan-6-one

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | Data not available | Triplet |

| H3 | Data not available | Triplet |

| H5 | Data not available | Singlet |

| H7 | Data not available | Singlet |

Note: Specific predicted chemical shift values for 1,4-Oxazepan-6-one are not publicly documented. The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (Ammonium salt) | 2400-2800 | Broad, Strong |

| C=O stretch (Ketone) | 1715-1730 | Strong |

| C-N stretch | 1020-1250 | Medium |

| C-O-C stretch (Ether) | 1070-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak in the mass spectrum would correspond to the free base, 1,4-Oxazepan-6-one.

Table 4: Expected Mass Spectrometry Data for 1,4-Oxazepan-6-one

| Ion | m/z (calculated) |

|---|---|

| [M+H]⁺ | 116.0706 |

| [M+Na]⁺ | 138.0525 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data integrity. The following are generalized procedures for the characterization of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common technique for polar molecules like this compound.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Fragmentation Analysis: If desired, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical flow for the structural confirmation of the target compound.

Navigating the Physicochemical Landscape of 1,4-Oxazepan-6-one Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Oxazepan-6-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a summary of the available computed data for this compound and outlines comprehensive, standardized protocols for experimentally determining its solubility and stability profiles. These methodologies are based on established regulatory guidelines and are designed to generate the robust data required for formulation development and preclinical assessment.

Introduction

The journey of a novel chemical entity from the laboratory to a viable pharmaceutical product is contingent on a detailed characterization of its fundamental properties. Among these, solubility and stability are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life. This whitepaper focuses on this compound, a molecule with potential applications in pharmaceutical development. Due to a scarcity of publicly available experimental data, this document serves as a practical guide for researchers, providing a compilation of predicted physicochemical parameters and proposing detailed experimental workflows for the systematic evaluation of its solubility and stability.

Physicochemical Properties: Computed Data

| Property | Value (1,4-Oxazepan-6-one) | Value (1,4-Oxazepan-6-one HCl) | Significance in Drug Development | Data Source |

| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ | Defines the elemental composition. | [1] |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol | Influences absorption and distribution; generally <500 for oral drugs. | [1] |

| XLogP3 | -1.2 | N/A | Indicates the lipophilicity of the molecule; affects absorption and permeability. | [2] |

| Hydrogen Bond Donors | 1 | 2 | Relates to hydrogen bonding potential and permeability across membranes. | [1] |

| Hydrogen Bond Acceptors | 3 | 2 | Relates to hydrogen bonding potential and permeability across membranes. | [1] |

| Rotatable Bond Count | 0 | 0 | Indicates molecular flexibility. | [1] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | 38.3 Ų | Influences cell permeability and oral bioavailability. | [1] |

Note: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base due to its ionic nature.

Experimental Protocols

To generate the necessary empirical data, the following detailed experimental protocols are proposed. These methodologies are based on industry-standard practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology: Shake-Flask Method

-

Materials and Equipment:

-

This compound (purity ≥98%)

-

Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Analytical balance

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid phase should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitation speed.

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Measure the pH of the aqueous samples.

-

Quantify the concentration of this compound in the diluted supernatant using a validated, stability-indicating HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions (forced degradation) and in a long-term stability study to determine its shelf-life and storage requirements.

Methodology: Forced Degradation Study

This study exposes the compound to conditions more severe than accelerated testing to identify potential degradation products and pathways.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

-

-

Procedure:

-

Prepare solutions of this compound in the respective stress media. For thermal and photostability, the solid compound is used.

-

After the specified duration, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration.

-

Analyze the samples by a validated stability-indicating HPLC method. The method must be capable of separating the intact drug from its degradation products.

-

Determine the percentage of degradation and identify any major degradation products using techniques like LC-MS.

-

Methodology: Long-Term and Accelerated Stability Study (as per ICH Q1A(R2))

-

Study Design:

-

Batches: At least three primary batches of the drug substance.

-

Container Closure System: The proposed system for storage and distribution.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

-

Tests to be Performed:

-

Appearance: Visual inspection for any changes in physical state, color, or clarity.

-

Assay: Quantification of the active pharmaceutical ingredient (API).

-

Degradation Products: Detection and quantification of any impurities or degradation products.

-

Water Content: (if applicable, e.g., using Karl Fischer titration).

-

pH: (for solutions).

-

Caption: Logical workflow for a long-term and accelerated stability study.

Conclusion

While the existing computational data for this compound provides a foundational understanding of its physicochemical profile, rigorous experimental validation is essential for its progression in the drug development pipeline. The protocols detailed in this guide offer a systematic and robust framework for determining the aqueous and non-aqueous solubility, as well as the stability of this compound under various environmental conditions. The data generated from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product. It is recommended that these experimental investigations be undertaken to build a comprehensive data package for this compound.

References

An In-depth Technical Guide to 1,4-Oxazepan-6-one Hydrochloride for Researchers and Drug Development Professionals

Introduction: 1,4-Oxazepan-6-one hydrochloride is a heterocyclic organic compound belonging to the oxazepane class of molecules. The seven-membered ring structure, containing both nitrogen and oxygen heteroatoms, forms the core of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications in research and drug development, with a focus on presenting clear, actionable data for scientists in the field.

Physicochemical Properties

The fundamental properties of this compound have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem[1] |

| Molecular Weight | 151.59 g/mol | PubChem[1] |

| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem[1] |

| InChI Key | HGCWRDZNZZRKTH-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1COCC(=O)CN1.Cl | PubChem[1] |

| CAS Number | 2306265-53-0 | PubChem[1] |

Commercial Suppliers

This compound and its derivatives are available from various commercial suppliers. The table below lists some of these suppliers, though it is important to note that availability and product specifications should be confirmed directly with the vendor.

| Supplier | Related Compound(s) Offered |

| Echemi | Lists suppliers for 1,4-Oxazepan-6-one;hydrochloride[2] |

| Lucerna-Chem | (S)-6-Methyl-1,4-oxazepan-6-ol (hydrochloride)[3] |

| AChemBlock | 1,4-oxazepan-6-amine dihydrochloride 97%[4] |

| Smolecule | (R)-1,4-Oxazepan-6-ol hydrochloride[5] |

| ChemicalBook | 1,4-Oxazepin-6-ol, hexahydro-, hydrochloride (1:1), (6S)-[6] |

| Chiralen | (S)-6-AMINO-1,4-OXAZEPAN-5-ONE HCL |

Synthesis and Characterization

Characterization of the final product would typically involve a suite of analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure of 1,4-oxazepane derivatives.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and fragmentation patterns, confirming the elemental composition.

Potential Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[7]

Monoamine Reuptake Inhibition

Derivatives of the 1,4-oxazepane ring system have been investigated for their monoamine reuptake inhibitory activity. This suggests a potential therapeutic application in the treatment of depression, anxiety, and other neurological disorders. A patent for 1,4-oxazepane derivatives highlights their potential in this area.[8]

The proposed mechanism of action involves the binding of the oxazepane derivative to monoamine transporters (for serotonin, norepinephrine, and dopamine), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft and enhancing their signaling.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, researchers can adapt general methodologies for handling and characterizing similar chemical entities.

General Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid direct sunlight and moisture.

-

Personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound.

Purity Assessment using High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid.

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., mobile phase).

-

Instrumentation: Use a C18 reverse-phase column and a UV detector set to an appropriate wavelength.

-

Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience. While detailed experimental data for this specific compound is limited in publicly available literature, the information on the broader class of 1,4-oxazepanes provides a strong foundation for its use in research and drug development. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

- 1. 1,4-Oxazepan-6-one;hydrochloride | C5H10ClNO2 | CID 134819075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (S) -6-Methyl-1,4-oxazepan-6-ol (hydrochloride) by MedChem Express, Cat. No. HY-W390763B-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 4. 1,4-oxazepan-6-amine dihydrochloride 97% | CAS: 2306276-94-6 | AChemBlock [achemblock.com]

- 5. Buy (R)-1,4-Oxazepan-6-ol hydrochloride [smolecule.com]

- 6. 1,4-Oxazepin-6-ol, hexahydro-, hydrochloride (1:1), (6S)- | 2708343-61-5 [chemicalbook.com]

- 7. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]

- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

Technical Guide: 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Oxazepan-6-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document consolidates its chemical properties, a representative synthetic approach, and its potential role within the broader drug discovery and development landscape.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quantitative snapshot of this molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | PubChem |

| Molecular Weight | 151.59 g/mol | PubChem |

| CAS Number | 2306265-53-0 | PubChem |

| IUPAC Name | 1,4-oxazepan-6-one;hydrochloride | PubChem |

| Parent Compound | 1,4-Oxazepan-6-one | PubChem |

| Component Compounds | 1,4-Oxazepan-6-one, Hydrochloric Acid | PubChem |

Introduction to the 1,4-Oxazepane Scaffold

Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structures, are fundamental building blocks in medicinal chemistry. The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms, is a privileged scaffold in the design of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown a range of biological activities, including potential as anticonvulsants and antifungals. Their three-dimensional structure allows for specific interactions with biological targets, making them attractive candidates for drug development programs.

Notably, substituted 1,4-oxazepanes have been investigated as selective ligands for dopamine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders. The strategic modification of the 1,4-oxazepane scaffold allows for the fine-tuning of physicochemical properties and biological activity, a key aspect of modern drug design.

Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative multi-step synthesis can be proposed based on established organic chemistry principles and published routes for analogous structures. The following protocol outlines a potential pathway.

Objective: To synthesize 1,4-Oxazepan-6-one from readily available starting materials, followed by conversion to its hydrochloride salt.

Materials:

-

Commercially available starting materials and reagents

-

Standard laboratory glassware and equipment (e.g., round-bottom flasks, condensers, magnetic stirrers, separation funnel)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Chromatography equipment for purification

-

Standard analytical instrumentation for characterization (NMR, MS)

Methodology:

Step 1: Synthesis of an N-protected aminoethoxy ethanol derivative

-

A suitable N-protected aminoethanol is reacted with a protected 2-bromoethanol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

The reaction mixture is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Step 2: Oxidation to the corresponding carboxylic acid

-

The alcohol from the previous step is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent, PCC).

-

The reaction conditions are carefully controlled to avoid over-oxidation or side reactions.

-

Work-up and purification are performed to isolate the pure carboxylic acid.

Step 3: Deprotection and intramolecular cyclization

-

The N-protecting group is removed under appropriate conditions (e.g., acid or hydrogenation).

-

The resulting amino acid undergoes an intramolecular cyclization, often promoted by a coupling agent or by heating, to form the 1,4-Oxazepan-6-one ring.

-

The crude product is purified to yield the desired lactam.

Step 4: Formation of the hydrochloride salt

-

The purified 1,4-Oxazepan-6-one is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Drug Discovery and Development Workflow

The development of a novel compound like a 1,4-oxazepane derivative into a therapeutic agent follows a structured, multi-stage process. The following diagram illustrates a typical workflow from initial concept to a potential drug candidate.

Caption: A generalized workflow for small molecule drug discovery and development.

This workflow begins with the identification and validation of a biological target relevant to a disease. Subsequently, "hit" compounds with initial activity are identified through screening and then optimized through iterative cycles of chemical synthesis and biological testing to produce "lead" compounds with improved potency and drug-like properties. Promising lead compounds are then advanced to preclinical development to assess their efficacy and safety in animal models. If a compound demonstrates a favorable profile, it can proceed to clinical trials in humans.

Methodological & Application

Application Notes: 1,4-Oxazepan-6-one Hydrochloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,4-Oxazepan-6-one hydrochloride, a valuable heterocyclic building block for the synthesis of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery. The inherent functionalities of this compound, a secondary amine and a ketone within a seven-membered ring, offer multiple reaction pathways for the introduction of molecular diversity.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,4-oxazepane ring system with a ketone at the 6-position. The hydrochloride salt form enhances its stability and handling properties. The 1,4-oxazepane motif is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This building block serves as a key starting material for the synthesis of substituted 1,4-oxazepanes, which are core components of various biologically active molecules.

Key Synthetic Transformations

The reactivity of this compound is centered around two primary functional groups: the secondary amine and the ketone.

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide array of substituents.

-

Carbonyl Chemistry: The ketone at the 6-position is susceptible to nucleophilic attack and can be transformed into various functional groups. A key reaction is reductive amination, which allows for the introduction of an amino group at this position, leading to 1,4-oxazepan-6-amines.

Application in the Synthesis of Bioactive Molecules

The 1,4-oxazepane scaffold is a core structure in a variety of compounds with therapeutic potential. The versatility of this compound as a building block allows for the systematic exploration of chemical space around this scaffold to optimize biological activity.

Synthesis of Substituted 1,4-Oxazepanes via Reductive Amination

Reductive amination is a powerful and widely used transformation in medicinal chemistry for the synthesis of amines.[1] In the context of this compound, this reaction provides a direct route to 6-amino-1,4-oxazepane derivatives. These derivatives can serve as key intermediates for the synthesis of more complex molecules, including kinase inhibitors and receptor modulators.

The general workflow for the synthesis of substituted 1,4-oxazepanes from this compound involves two main steps: N-protection/functionalization followed by reductive amination of the ketone.

References

Application Notes and Protocols: Derivatization of 1,4-Oxazepan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1,4-Oxazepan-6-one hydrochloride. This versatile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The following sections detail common derivatization strategies, including N-acylation, N-alkylation, and reductive amination, providing researchers with the necessary information to generate novel analogs for drug discovery and development.

Overview of Derivatization Strategies

This compound possesses a secondary amine within its seven-membered ring, which serves as the primary site for derivatization. The adjacent carbonyl group can also be targeted for modifications. The principal strategies for modifying the secondary amine are:

-

N-Acylation: Introduction of an acyl group to the nitrogen atom.

-

N-Alkylation: Introduction of an alkyl or arylalkyl group to the nitrogen atom.

-

Reductive Amination: Reaction of the secondary amine with a carbonyl compound in the presence of a reducing agent to form a new carbon-nitrogen bond.

These derivatization techniques allow for the systematic exploration of the chemical space around the 1,4-oxazepan-6-one core, enabling the fine-tuning of physicochemical and pharmacological properties.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and solvent) may be necessary for specific substrates.

N-Acylation Protocol

N-acylation is a common method for introducing a wide variety of functional groups onto the nitrogen atom of 1,4-Oxazepan-6-one. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

General Procedure using an Acyl Chloride:

-

Preparation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide), add a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) at 0 °C.

-

Reaction: Slowly add the desired acyl chloride (1-1.2 equivalents) to the reaction mixture.

-

Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Representative Conditions for N-Acylation

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetyl chloride | Triethylamine | Dichloromethane | 0 to RT | 2-4 | 85-95 |

| Benzoyl chloride | Diisopropylethylamine | Tetrahydrofuran | 0 to RT | 4-6 | 80-90 |

| Carboxylic Acid/EDC/HOBt | N-Methylmorpholine | N,N-Dimethylformamide | RT | 12-24 | 70-85 |

Yields are representative and may vary depending on the specific substrate and reaction scale.

N-Alkylation Protocol

N-alkylation introduces alkyl or substituted alkyl groups, which can significantly impact the lipophilicity and basicity of the molecule.

General Procedure:

-

Preparation: To a solution of this compound (1 equivalent) in a polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

-

Reaction: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1-1.5 equivalents).

-

Monitoring: Heat the reaction mixture (typically between 60-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Table 2: Representative Conditions for N-Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Benzyl bromide | Potassium carbonate | Acetonitrile | 80 | 6-8 | 75-90 |

| Ethyl iodide | Cesium carbonate | N,N-Dimethylformamide | 60 | 12-16 | 70-85 |

| Methyl p-toluenesulfonate | Potassium carbonate | N,N-Dimethylformamide | RT to 50 | 8-12 | 80-95 |

Yields are representative and may vary depending on the specific substrate and reaction scale.

Reductive Amination Protocol

Reductive amination is a powerful method for introducing a wide range of substituents via the formation of a new C-N bond.

General Procedure:

-

Preparation: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane, or tetrahydrofuran), add a weak acid (e.g., acetic acid, optional, to facilitate iminium ion formation).

-

Reaction: Add a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation) in portions.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, filter, and concentrate. Purify the residue by column chromatography.

Table 3: Representative Conditions for Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | RT | 4-8 | 80-95 |

| Acetone | Sodium cyanoborohydride | Methanol | RT | 12-24 | 65-80 |

| Cyclohexanone | H₂, Pd/C | Ethanol | RT | 8-16 | 70-85 |

Yields are representative and may vary depending on the specific substrate and reaction scale.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for the derivatization of this compound.

Caption: General workflow for the N-acylation of 1,4-Oxazepan-6-one.

Caption: General workflow for the N-alkylation of 1,4-Oxazepan-6-one.

Caption: General workflow for the reductive amination of 1,4-Oxazepan-6-one.

Caption: Key derivatization pathways for 1,4-Oxazepan-6-one.

Application Notes and Protocols for the Reduction of 1,4-Oxazepan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the ketone group in 1,4-Oxazepan-6-one hydrochloride to yield 1,4-Oxazepan-6-ol. The primary reducing agent discussed is sodium borohydride (NaBH₄), a mild and selective reagent for the reduction of aldehydes and ketones. Given the substrate is a hydrochloride salt, a neutralization step is incorporated prior to the reduction to ensure the efficiency of the reaction. This protocol is based on established procedures for the reduction of similar cyclic amino ketones.

Introduction

The 1,4-oxazepane scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. The targeted synthesis and modification of these structures are of great interest in medicinal chemistry and drug development. The reduction of the ketone functionality in 1,4-Oxazepan-6-one is a key transformation to access the corresponding alcohol, 1,4-Oxazepan-6-ol, which can serve as a versatile intermediate for further functionalization. Sodium borohydride is an ideal reagent for this purpose due to its chemoselectivity for carbonyl groups, operational simplicity, and mild reaction conditions.

Chemical Transformation

The overall chemical transformation involves the conversion of a ketone to a secondary alcohol using sodium borohydride.

Caption: General reaction scheme for the reduction.

Experimental Protocol

This protocol is divided into two main stages: the neutralization of the hydrochloride salt and the subsequent reduction of the ketone.

Materials and Reagents

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Part 1: Neutralization of this compound

It is crucial to neutralize the amine hydrochloride to the free amine before proceeding with the reduction, as the acidic proton can react with sodium borohydride.

Caption: Workflow for the neutralization of the hydrochloride salt.

Procedure:

-

To a solution of this compound in dichloromethane, add a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously for 30 minutes at room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free base of 1,4-Oxazepan-6-one.

Part 2: Reduction of the Ketone

This part of the protocol details the reduction of the free base of 1,4-Oxazepan-6-one to 1,4-Oxazepan-6-ol.

Caption: Experimental workflow for the sodium borohydride reduction.

Procedure:

-

Dissolve the 1,4-Oxazepan-6-one (free base) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 to 2.0 equivalents) to the cooled solution in small portions.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of deionized water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,4-Oxazepan-6-ol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction parameters for the sodium borohydride reduction of cyclic ketones, which can be adapted for 1,4-Oxazepan-6-one.

| Parameter | Value/Condition |

| Substrate | 1,4-Oxazepan-6-one (free base) |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Stoichiometry of NaBH₄ | 1.5 - 2.0 equivalents |

| Solvent | Methanol (CH₃OH) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Work-up | Aqueous quench, extraction with CH₂Cl₂ |

| Purification | Column Chromatography (Silica Gel) |

| Expected Product | 1,4-Oxazepan-6-ol |

| Expected Yield | >85% (based on analogous reactions) |

Characterization of the Product

The final product, 1,4-Oxazepan-6-ol, can be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the disappearance of the ketone signal.

-

Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band and disappearance of the C=O stretching band.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions

-

Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The quenching of the reaction should be performed slowly and in an ice bath to control the exothermic reaction and hydrogen evolution.

-

All organic solvents are flammable and should be handled in a fume hood away from ignition sources.

Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1,4-Oxazepan-6-one hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a robust three-step process commencing from the readily available N-Boc-4-piperidone.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

-

N-Protection: The synthesis starts with the protection of the nitrogen atom of 4-piperidone with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-piperidone. This step ensures the stability of the amine functionality during the subsequent oxidation.

-

Baeyer-Villiger Oxidation: The N-Boc-4-piperidone undergoes a Baeyer-Villiger ring expansion. In this key step, the cyclic ketone is converted to a lactone, N-Boc-1,4-oxazepan-6-one, by oxidation with a peroxy acid.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently leads to the formation of the desired 1,4-Oxazepan-6-one as its hydrochloride salt.

Figure 1. Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of N-Boc-4-piperidone

While N-Boc-4-piperidone is commercially available, this protocol outlines its synthesis from 4-piperidone hydrochloride for instances where in-house preparation is preferred.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| 4-Piperidone hydrochloride | 135.61 | 100 g | 0.737 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 168 g | 0.770 |

| Triethylamine (TEA) | 101.19 | 210 mL (152 g) | 1.50 |

| Dichloromethane (DCM) | 84.93 | 1 L | - |

| Water | 18.02 | 500 mL | - |

| Brine | - | 200 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 50 g | - |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride (100 g, 0.737 mol) and dichloromethane (1 L).

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add triethylamine (210 mL, 1.50 mol) to the suspension over 30 minutes, maintaining the temperature below 10 °C.

-

To the resulting mixture, add a solution of di-tert-butyl dicarbonate (168 g, 0.770 mol) in dichloromethane (200 mL) dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water (2 x 250 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-Boc-4-piperidone as a white solid.

Expected Yield: 85-95%

Step 2: Baeyer-Villiger Oxidation to N-Boc-1,4-oxazepan-6-one

This step involves the ring expansion of the N-Boc-4-piperidone using a peroxy acid.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| N-Boc-4-piperidone | 199.25 | 100 g | 0.502 |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 (for 100%) | 134 g | ~0.602 |

| Dichloromethane (DCM) | 84.93 | 1.5 L | - |

| Saturated Sodium Bicarbonate Solution | - | 1 L | - |

| Saturated Sodium Sulfite Solution | - | 500 mL | - |

| Brine | - | 500 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |

Procedure:

-

In a 3 L three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and an addition funnel, dissolve N-Boc-4-piperidone (100 g, 0.502 mol) in dichloromethane (1 L).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of m-CPBA (~77%, 134 g, approx. 0.602 mol) in dichloromethane (500 mL).

-

Add the m-CPBA solution dropwise to the cooled solution of N-Boc-4-piperidone over a period of 2 hours, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then let it warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium sulfite solution (500 mL) to destroy excess peroxide.

-

Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 300 mL) and brine (500 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,4-oxazepan-6-one.

-

The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Expected Yield: 70-85%

Step 3: Deprotection and Formation of this compound

This final step removes the Boc protecting group and forms the hydrochloride salt in a one-pot procedure.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |

| N-Boc-1,4-oxazepan-6-one | 215.25 | 100 g | 0.465 |

| 4 M HCl in 1,4-Dioxane | - | 500 mL | 2.0 |

| Diethyl Ether | 74.12 | 1 L | - |

Procedure:

-

To a 2 L round-bottom flask, add N-Boc-1,4-oxazepan-6-one (100 g, 0.465 mol).

-

Under a nitrogen atmosphere, add 4 M HCl in 1,4-dioxane (500 mL, 2.0 mol) to the starting material at room temperature.

-

Stir the resulting solution at room temperature for 4-6 hours. Gas evolution (CO₂) should be observed.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion of the reaction, add diethyl ether (1 L) to the reaction mixture to precipitate the hydrochloride salt.

-

Stir the suspension for 30 minutes and then collect the solid product by filtration.

-

Wash the filter cake with diethyl ether (2 x 200 mL).

-

Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.

Expected Yield: 90-98%

III. Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Protection | 4-Piperidone hydrochloride | Boc₂O, TEA | DCM | 0 - RT | 12-16 | 85-95 |

| 2 | Baeyer-Villiger Oxidation | N-Boc-4-piperidone | m-CPBA | DCM | 0 - RT | 24-48 | 70-85 |

| 3 | Deprotection & Salt Formation | N-Boc-1,4-oxazepan-6-one | 4 M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 4-6 | 90-98 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 188-192 °C (decomposes) |

| Solubility | Soluble in water, methanol. Insoluble in diethyl ether, hexane. |

IV. Logical Relationships and Signaling Pathways

The logical progression of the synthesis is straightforward, with the product of each step serving as the substrate for the next. The key transformation is the Baeyer-Villiger oxidation, which regioselectively inserts an oxygen atom adjacent to the carbonyl group and away from the nitrogen atom, a typical outcome for such reactions.

Figure 2. Logical flow of the synthesis process.

For further inquiries or customized process development, please contact our technical support team.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Oxazepan-6-one Hydrochloride

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Oxazepan-6-one hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the intramolecular cyclization of an N-protected aminoethoxy acetyl chloride, followed by deprotection and salt formation. This multi-step process requires careful control of reaction conditions to achieve a high yield.

Q2: What are the critical starting materials for this synthesis?

The key starting materials are typically a protected 2-(2-aminoethoxy)acetic acid derivative. The choice of the protecting group for the amine is crucial to prevent side reactions and to allow for easy removal in the final steps of the synthesis.

Q3: What are the most common side reactions to be aware of?

The most prevalent side reactions include intermolecular polymerization of the starting material, which can significantly reduce the yield of the desired cyclic product. Incomplete cyclization and the formation of dimers are also potential issues that need to be monitored.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of the starting material, the intermediate products, and the final product, helping to determine the optimal reaction time.

Troubleshooting Guide

Problem 1: Low to no yield of 1,4-Oxazepan-6-one after cyclization.

-

Question: I am not observing the formation of my desired product after the cyclization step. What could be the issue?

-

Answer: A low or non-existent yield is often attributed to several factors. Firstly, ensure the quality and purity of your starting materials, as impurities can inhibit the reaction. Secondly, the reaction conditions, such as temperature and concentration, are critical for successful cyclization. High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Running the reaction under high-dilution conditions is often beneficial. Finally, the choice of base and solvent can significantly impact the reaction outcome.

Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.

-

Question: My reaction seems to stall, and I'm left with a large amount of unreacted starting material. How can I drive the reaction to completion?

-

Answer: Incomplete conversion can be due to insufficient reaction time or inadequate temperature. Consider extending the reaction time and monitoring the progress by TLC or LC-MS. A modest increase in temperature may also improve the reaction rate, but be cautious as this can also promote side reactions. Ensure that the base used is sufficiently strong and added in the correct stoichiometric amount to facilitate the cyclization.

Problem 3: Difficulty in purifying the final product, this compound.

-

Question: I am struggling to obtain a pure sample of this compound. What purification techniques are recommended?

-

Answer: Purification of the hydrochloride salt can be challenging due to its high polarity and water solubility. Recrystallization is often the most effective method for purification. A suitable solvent system, such as ethanol/ether or isopropanol/acetone, can be used to induce crystallization. If recrystallization is not effective, column chromatography using silica gel with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide for the free base) can be employed before converting to the hydrochloride salt.

Data Presentation

Table 1: Optimization of Cyclization Reaction Conditions

| Entry | Base | Solvent | Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 0.1 | 25 | 12 | 45 |

| 2 | Triethylamine | Dichloromethane | 0.01 | 25 | 24 | 65 |

| 3 | Diisopropylethylamine | Dichloromethane | 0.01 | 25 | 24 | 72 |

| 4 | Triethylamine | Acetonitrile | 0.01 | 40 | 18 | 68 |

| 5 | Diisopropylethylamine | Acetonitrile | 0.01 | 40 | 18 | 75 |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(2-aminoethoxy)acetic acid

-

Dissolve 2-(2-aminoethoxy)acetic acid (1 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected acid.

Protocol 2: Intramolecular Cyclization to form N-Boc-1,4-Oxazepan-6-one

-

Dissolve N-Boc-2-(2-aminoethoxy)acetic acid (1 eq) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

-

Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

In a separate flask, prepare a solution of diisopropylethylamine (DIPEA, 3 eq) in a large volume of anhydrous DCM to create high-dilution conditions (0.01 M).

-

Slowly add the acid chloride solution to the DIPEA solution over 4-6 hours using a syringe pump at room temperature.

-

Stir the reaction for an additional 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-1,4-Oxazepan-6-one.

Protocol 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-1,4-Oxazepan-6-one in a minimal amount of ethyl acetate.

-

Add a 4 M solution of HCl in 1,4-dioxane (5 eq) and stir at room temperature for 4 hours.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the solid with cold ethyl acetate and dry under vacuum to yield this compound.

Visualizations

stability issues of 1,4-Oxazepan-6-one hydrochloride under different conditions

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 1,4-Oxazepan-6-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container at 4°C, protected from light and moisture. For short-term storage, such as during experimental use, maintaining these conditions as much as possible is advisable to prevent degradation.

Q2: Is this compound sensitive to pH?

A2: Yes. The molecule contains a lactam (a cyclic amide) and an ether linkage. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the opening of the seven-membered ring.[1][2][3][4] The ether linkage is generally more stable but can be susceptible to cleavage under strong acidic conditions.[5][6] Therefore, it is crucial to control the pH of your solutions.

Q3: What solvents are recommended for dissolving this compound?

A3: As a hydrochloride salt, this compound is expected to have good solubility in aqueous solutions. For organic solvents, polar protic solvents like methanol or ethanol may be suitable. It is always recommended to perform a small-scale solubility test before proceeding with your main experiment.

Q4: Is the compound sensitive to light or temperature?

A4: While specific photostability data is not available, it is good laboratory practice to protect solutions from prolonged exposure to direct light.[3] Thermally, the compound may degrade at elevated temperatures. Forced degradation studies are typically conducted at temperatures ranging from 40°C to 80°C to assess thermal stability.[7][8][9]

Q5: What are the likely degradation products?

A5: The primary degradation pathway is expected to be the hydrolysis of the lactam bond. Under acidic or basic conditions, this would result in the formation of an amino acid derivative. Under strongly acidic conditions, cleavage of the ether linkage is also a possibility.

Troubleshooting Guide

Q1: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound in a buffer. What could be the cause?

A1: This is likely a degradation product. Consider the following:

-

pH of the buffer: The lactam ring in this compound is susceptible to hydrolysis.[1][2][3][4] If your buffer is acidic or basic, this could be causing the compound to degrade. It is advisable to use a buffer with a pH as close to neutral as possible if the experiment allows.

-